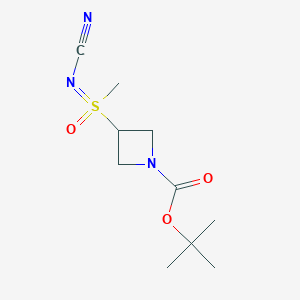

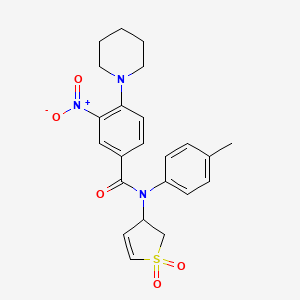

Tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate is a compound that appears to be related to the field of organic synthesis, particularly in the context of synthesizing amino alcohols and polyamines. While the provided papers do not directly discuss this compound, they do provide insights into related chemistry that could be relevant for understanding its synthesis and properties.

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butylsulfinamide as a nitrogen source, which is a key component in the synthesis of amines. For example, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate involves the acid-catalyzed hydrolysis of a protected aziridine followed by glycol cleavage . This suggests that similar strategies could be employed in the synthesis of tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate, with modifications to introduce the cyano and sulfonimidoyl groups.

Molecular Structure Analysis

The molecular structure of tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate is not directly discussed in the provided papers. However, the structure likely contains an azetidine ring, a tert-butyl group, and a cyano group, as well as a sulfonimidoyl group. The stereochemistry of the azetidine ring, as indicated in the synthesis of related compounds, could be crucial for the reactivity and the potential applications of the compound .

Chemical Reactions Analysis

The tert-butylsulfonamide group has been shown to be an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins . This suggests that tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate could potentially participate in similar reactions, serving as a nitrogen source or as a substrate for catalytic transformations. The presence of the cyano group could also influence the reactivity, potentially allowing for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate are not detailed in the provided papers. However, the tert-butyl group is known to impart steric bulk, which can affect the solubility and stability of the compound . The cyano and sulfonimidoyl groups could also contribute to the compound's polarity and reactivity, influencing its behavior in chemical reactions and its interaction with solvents.

Applications De Recherche Scientifique

Synthesis and Modification

Tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate is involved in various synthesis and modification processes. It plays a crucial role in the creation of amino acid-azetidine chimeras, which are used to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Moreover, it is key in synthesizing tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides access to novel compounds complementing piperidine ring systems (Meyers et al., 2009).

Structural Studies and Modifications

The compound is essential in structural studies and modifications. For instance, it is used in synthesizing tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid, which undergoes various reactions leading to the formation of compounds with potential biological activities (Vorona et al., 2007).

Antimicrobial Applications

In the field of antimicrobial research, substituted phenyl azetidines, prepared using tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate, have been screened for their antimicrobial activity (Doraswamy & Ramana, 2013).

Development of Building Blocks in Medicinal Chemistry

This compound is vital for the development of building blocks in medicinal chemistry. For example, it's used in the gram-scale synthesis of protected 3-haloazetidines, which are important intermediates for creating azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

Propriétés

IUPAC Name |

tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3S/c1-10(2,3)16-9(14)13-5-8(6-13)17(4,15)12-7-11/h8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVSUYSLLIDVJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=NC#N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3016321.png)

![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)

![5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3016325.png)

![4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016327.png)

![2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3016328.png)

![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3016330.png)

![2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3016333.png)

![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)